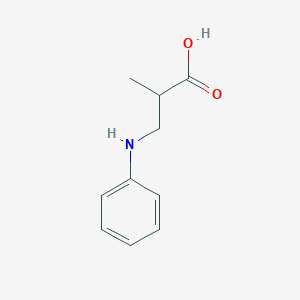

3-Anilino-2-methylpropanoic acid

Description

Properties

CAS No. |

73849-53-3 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-anilino-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |

InChI Key |

RJCOXHXMDNJNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring, amino group modifications, or additional functional groups. The table below summarizes critical differences:

*Calculated based on analogous structures.

Physicochemical and Reactivity Differences

- Electronic Effects: The nitro group in 3-amino-3-(2-nitrophenyl)propanoic acid withdraws electron density, increasing acidity (pKa ~2.5–3.0) compared to non-nitro analogs. In contrast, the methyl group in 3-anilino-2-methylpropanoic acid may sterically hinder reactions at the α-carbon .

- Solubility: Sulfur-containing derivatives (e.g., 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid ) exhibit higher solubility in polar solvents due to the –SH group, whereas aromatic analogs like 3-(2-acetylanilino)propanoic acid are less water-soluble.

- Biological Activity: Chiral compounds such as (S)-2-amino-3-(3-nitrophenyl)propanoic acid show enantioselective interactions in enzyme inhibition, unlike racemic or non-chiral analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-anilino-2-methylpropanoic acid derivatives?

- Methodological Answer : A common approach involves coupling substituted anilines with methyl acrylate derivatives under palladium catalysis. For example, 2-methylbenzylamine reacts with methyl acrylate using Pd/C and triethylamine to form intermediates, followed by hydrolysis to yield the target compound . Alternative routes include acetylation of aniline precursors with dichlorophenoxyacetyl chloride, as demonstrated in the synthesis of structurally related compounds . Reaction optimization typically focuses on solvent choice (e.g., THF or DMF), temperature (60–80°C), and catalyst loading (5–10 mol% Pd).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-anilino-2-methylpropanoic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–1.5 ppm).

- X-ray Crystallography : SHELX programs (e.g., SHELXL97) resolve bond angles (e.g., C15—C16—Cl1 = 123.6° in dichlorophenyl derivatives) and confirm stereochemistry .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 293.8 for chlorinated analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed NMR data in 3-anilino-2-methylpropanoic acid derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or crystallographic disorder. Cross-validation with X-ray data is essential:

Perform single-crystal X-ray diffraction (SC-XRD) using SHELXTL to determine precise bond lengths and angles .

Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).

Use variable-temperature NMR to detect conformational flexibility .

- Example : In methyl 2-(N-[2-(2,4-dichlorophenoxy)acetyl]anilino)propanoate, SC-XRD resolved ambiguities in dihedral angles (C21—C22—H22B = 109.5°) that NMR alone could not .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral 3-anilino-2-methylpropanoic acid analogs?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity (>90% ee) .

- Chromatographic Resolution : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., (1R,2S)-norephedrine) .

Q. How do steric and electronic effects of substituents influence the bioactivity of 3-anilino-2-methylpropanoic acid derivatives?

- Methodological Answer :

- Steric Effects : Bulky groups (e.g., 2,4,6-trimethylbenzyl) reduce enzymatic degradation, enhancing metabolic stability .

- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -CF₃) increase acidity (pKa ~3.5–4.0), improving membrane permeability .

- Case Study : 3-Amino-3-(2-chlorophenyl)propanoic acid showed 10-fold higher ACE inhibition than unsubstituted analogs due to enhanced hydrophobic interactions .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in 3-anilino-2-methylpropanoic acid derivatives?

- Methodological Answer :

- Multivariate Regression : Use partial least squares (PLS) to correlate descriptors (e.g., logP, molar refractivity) with bioactivity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to identify key interactions (e.g., hydrogen bonds with His383 in ACE) .

- QSAR Table Example :

| Compound | logP | IC₅₀ (µM) |

|---|---|---|

| A (R=H) | 1.2 | 120 |

| B (R=Cl) | 2.8 | 12 |

Q. How should researchers design experiments to address low yields in multi-step syntheses of 3-anilino-2-methylpropanoic acid analogs?

- Methodological Answer :

Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize stepwise conditions .

Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) to prevent side reactions .

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.